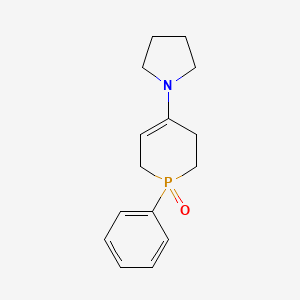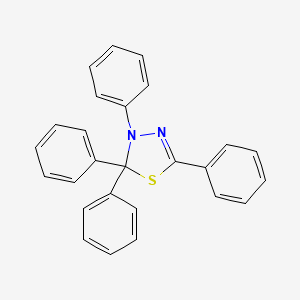
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 4-methoxythiobenzoylhydrazine with β-chloropropiophenone, leading to the formation of the desired thiadiazole derivative . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Análisis De Reacciones Químicas
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring into dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell wall integrity and interfere with DNA synthesis .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: This isomer has different nitrogen atom positions, leading to distinct chemical properties and biological activities.
1,2,5-Thiadiazole: Another isomer with unique reactivity and applications.
1,3,4-Oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur, resulting in different chemical behavior.
The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
36358-10-8 |
|---|---|
Fórmula molecular |
C26H20N2S |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2,2,3,5-tetraphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H20N2S/c1-5-13-21(14-6-1)25-27-28(24-19-11-4-12-20-24)26(29-25,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H |
Clave InChI |
GPIQGGRBKNYEGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(S2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
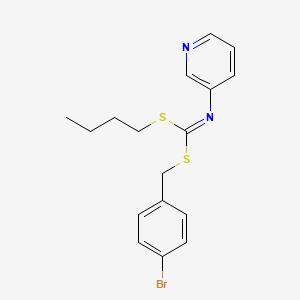

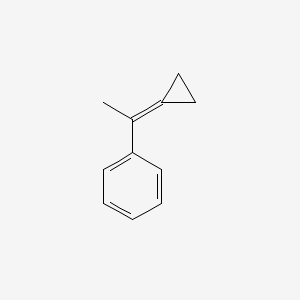
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
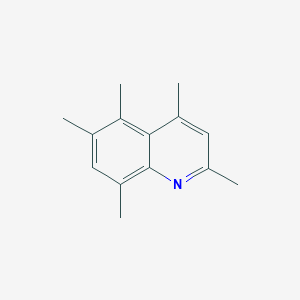
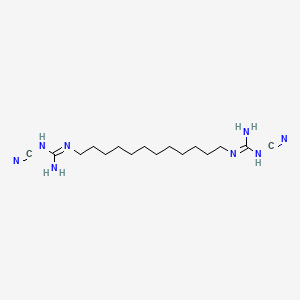
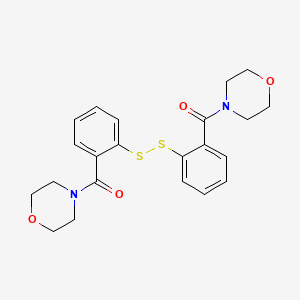
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
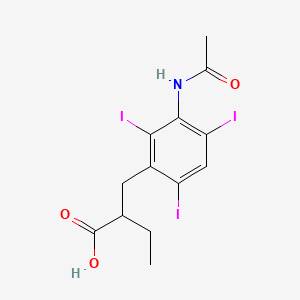
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
